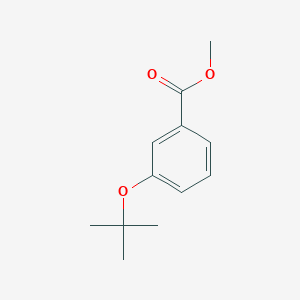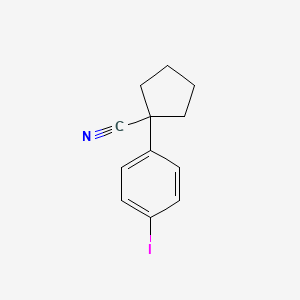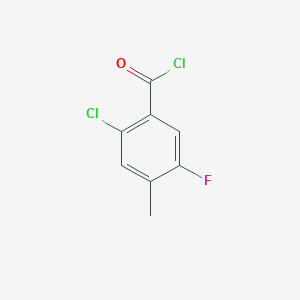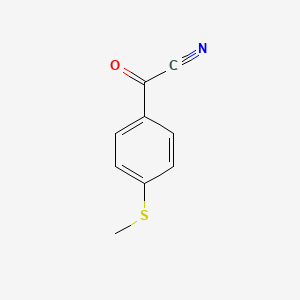
Platinum(4+);tetranitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Platinum(4+);tetranitrate can be synthesized through the reaction of platinum(IV) hydroxide with nitric acid. The process involves dissolving platinum(IV) hydroxide in concentrated nitric acid, followed by evaporation of the solution to obtain the nitrate salt. The reaction can be represented as follows: [ \text{Pt(OH)₄} + 4 \text{HNO₃} \rightarrow \text{Pt(NO₃)₄} + 4 \text{H₂O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of hexahydroxoplatinates(IV) as intermediates. The process includes the optimization of reaction parameters to increase yield and storage stability of the intermediate products. The conditioning scheme of platinum(IV) nitrate is simplified to reduce time and energy costs .
Análisis De Reacciones Químicas
Types of Reactions
Platinum(4+);tetranitrate undergoes various chemical reactions, including:
Oxidation: Platinum(IV) can be reduced to platinum(II) or platinum(0) under certain conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen or hydrazine.
Substitution: Nitrate ligands can be substituted with other ligands, such as chloride or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogen gas or hydrazine in the presence of a catalyst.
Substitution: Ammonia or chloride salts in aqueous solutions.
Major Products Formed
Oxidation: Platinum(II) or platinum(0) compounds.
Reduction: Platinum(II) nitrate or elemental platinum.
Substitution: Platinum(IV) chloride or platinum(IV) ammine complexes.
Aplicaciones Científicas De Investigación
Platinum(4+);tetranitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other platinum compounds and catalysts.
Biology: Investigated for its potential cytotoxic effects and interactions with biological molecules.
Industry: Utilized in the preparation of platinum-based catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of platinum(4+);tetranitrate involves its interaction with cellular components, particularly DNA. The compound forms adducts with DNA, preventing transcription and replication, thereby inducing apoptosis in cancer cells . The molecular targets include cellular DNA and proteins involved in the replication process. The pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A platinum(II) compound used as an anticancer drug.
Carboplatin: Another platinum(II) compound with similar anticancer properties.
Oxaliplatin: A platinum(II) compound used in chemotherapy.
Uniqueness
Platinum(4+);tetranitrate is unique due to its higher oxidation state (+4) compared to other platinum-based drugs, which are typically in the +2 oxidation state.
Propiedades
IUPAC Name |
platinum(4+);tetranitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.Pt/c4*2-1(3)4;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFYVGREOHNWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N4O12Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)









